Methyl 3-amino-3-(3-fluorophenyl)propanoate
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Overview
Description
Methyl 3-amino-3-(3-fluorophenyl)propanoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid and contains an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(3-fluorophenyl)propanoate typically involves the reaction of 3-fluorobenzaldehyde with nitromethane to form 3-fluoro-β-nitrostyrene. This intermediate is then reduced to 3-fluoro-β-aminostyrene, which undergoes a Michael addition with methyl acrylate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 3-amino-3-(3-fluorophenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-fluorophenyl)propanoate
- Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(3-fluorophenyl)propanoate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 3-amino-3-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3 |
InChI Key |
NZGXGJORNZGEJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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